molecular formula C26H20BrFN2O3S B2561954 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide CAS No. 451510-60-4

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide

Cat. No.: B2561954
CAS No.: 451510-60-4
M. Wt: 539.42
InChI Key: YTGKYWATNNNUMF-UHFFFAOYSA-N
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Description

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine, bromine, and sulfonamide groups in the molecule suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide typically involves multiple steps, including the formation of the sulfonamide and the introduction of the fluorine and bromine substituents. A common synthetic route might involve:

    Formation of the Sulfonamide: Reacting benzhydrylamine with a sulfonyl chloride to form the sulfonamide intermediate.

    Bromination: Introducing the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent.

    Fluorination: Introducing the fluorine atom using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzhydryl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings may undergo various substitution reactions, including halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate, leading to competitive inhibition. The presence of fluorine and bromine could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-bromophenyl)-2-fluorobenzamide: Lacks the sulfonamide group but shares the bromine and fluorine substituents.

    Benzhydrylsulfonamide: Contains the benzhydryl and sulfonamide groups but lacks the aromatic halogens.

Uniqueness

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrFN2O3S/c27-22-13-7-8-14-24(22)29-26(31)21-17-20(15-16-23(21)28)34(32,33)30-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKYWATNNNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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